Longipedlignan C is a naturally occurring compound classified under the lignan family, which consists of various bioactive compounds derived from plants. Lignans are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Longipedlignan C has garnered interest due to its unique structural features and biological activities.
Longipedlignan C is primarily isolated from the wood of certain plant species, particularly those belonging to the genus Lonicera. This compound has been reported in various studies focusing on the phytochemical analysis of medicinal plants. The extraction of Longipedlignan C typically involves solvent extraction techniques, followed by purification methods such as chromatography.
Longipedlignan C is categorized as a lignan, which is a type of polyphenolic compound. It is structurally characterized by a biphenyl structure, which is common in many lignans. This classification highlights its relevance in pharmacology and nutrition, as lignans are associated with various health benefits.
The synthesis of Longipedlignan C can be achieved through several methods, including:
In laboratory settings, the synthesis may involve:
The molecular structure of Longipedlignan C features a complex arrangement typical of lignans, characterized by two phenolic units connected by a carbon-carbon bond. The specific stereochemistry and substituents on the aromatic rings significantly influence its biological activity.
Longipedlignan C participates in several chemical reactions typical for lignans, including:
These reactions can be monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), providing insights into reaction mechanisms and product identification.
The mechanism of action for Longipedlignan C involves its interaction with biological systems at the molecular level:
Research indicates that Longipedlignan C exhibits significant activity against various cancer cell lines, suggesting potential applications in cancer therapy. Its mechanism may involve the modulation of apoptosis-related pathways.
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into its thermal stability and phase transitions.
Longipedlignan C has several promising applications in scientific research:
Research continues to explore the full spectrum of biological activities associated with Longipedlignan C, emphasizing its importance in both traditional medicine and modern therapeutic applications.
LongipedlignanC was first isolated in 2018 from the stems of Dendrobium longipedum, a plant species within the Orchidaceae family endemic to Southeast Asia’s montane forests [2] [8]. This discovery occurred during a bioactivity-guided screening of tropical orchids for anticancer phytochemicals. Researchers employed sequential extraction techniques using methanol/water (70:30 v/v), followed by chromatographic separations (silica gel and reversed-phase HPLC), yielding 2.7 mg of pure LongipedlignanC per kilogram of dried plant material [5]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) determined its molecular formula as C₃₂H₃₈O₁₂, confirming a novel dibenzylbutyrolactone lignan skeleton [8]. The species epithet longipedum directly contributed to the compound’s naming, aligning with taxonomic nomenclature conventions that link compound identities to biological sources [4] [7].
Table 1: Discovery Parameters of LongipedlignanC
Parameter | Detail |
---|---|
Source Organism | Dendrobium longipedum (Orchidaceae) |
Year of Isolation | 2018 |
Tissue Source | Stems |
Extraction Solvent | Methanol/Water (70:30 v/v) |
Yield | 2.7 mg/kg dry weight |
Key Characterization Methods | NMR, HRMS, HPLC-UV |
LongipedlignanC belongs to the dibenzylbutyrolactone subclass of lignans, characterized by a γ-lactone ring connecting two phenylpropane units (C6-C3 monomers) [5] [8]. Its structure features:
This molecular architecture enables unique bioactivities, including topoisomerase II inhibition (IC₅₀ = 3.8 μM) and moderate antioxidant capacity (2.1 mmol Trolox equivalents/g) [8]. Among 8,000+ known phenolic compounds, LongipedlignanC represents one of approximately 120 characterized orchid-derived lignans, occupying a niche taxonomic position due to its acyclic dihydroxyl substituents [2] [5].
Table 2: Classification of LongipedlignanC Within Major Lignan Subclasses
Lignan Subclass | Core Structure | Representative Compounds | LongipedlignanC Features |
---|---|---|---|
Dibenzylbutyrolactone | γ-Lactone ring | Arctiin, Matairesinol | C-9 carbonyl; (8R,8′R) chirality |
Furanofuran | Tetrahydrofuran bridge | Sesamin, Pinoresinol | Absent |
Aryltetralin | Cyclolignan skeleton | Podophyllotoxin | Absent |
Neolignan | Non-dimerized C6-C3 units | Magnolol | Dimeric structure |
Despite its characterization, five significant research gaps impede LongipedlignanC’s development:
Table 3: Prioritized Research Directions for LongipedlignanC
Knowledge Gap | Current Status | Recommended Approach |
---|---|---|
Biosynthesis | Partially inferred from podophyllotoxin pathways | Transcriptomics of D. longipedum |
Scalable Synthesis | Low-yielding linear route | Transition metal-catalyzed lactonization |
Target Engagement | Topoisomerase II inhibition observed | Cellular thermal shift assays (CETSA) |
SAR Exploration | 3 analogs tested | Semi-synthesis of C-9 variants |
These gaps represent high-priority targets for future studies to unlock the compound’s biomedical potential.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: